![molecular formula C19H22O3 B14713430 Ethyl 2-[hydroxy(diphenyl)methyl]butanoate CAS No. 7142-75-8](/img/structure/B14713430.png)
Ethyl 2-[hydroxy(diphenyl)methyl]butanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-[hydroxy(diphenyl)methyl]butanoate is an organic compound belonging to the ester family It is characterized by the presence of an ethyl ester group attached to a butanoate backbone, with a hydroxy(diphenyl)methyl substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-[hydroxy(diphenyl)methyl]butanoate typically involves the esterification of 2-[hydroxy(diphenyl)methyl]butanoic acid with ethanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and controlled reaction conditions ensures high purity and consistent quality of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the hydroxy group to a hydrogen atom, using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxy group is replaced by other nucleophiles like halides or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halides, amines, acidic or basic catalysts.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Alkanes.
Substitution: Halogenated or aminated derivatives.
Applications De Recherche Scientifique
Ethyl 2-[hydroxy(diphenyl)methyl]butanoate has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and biological activity.
Industry: Utilized in the production of fragrances, flavors, and as a chemical intermediate in various industrial processes.
Mécanisme D'action
The mechanism of action of ethyl 2-[hydroxy(diphenyl)methyl]butanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy(diphenyl)methyl group can form hydrogen bonds and hydrophobic interactions with target proteins, modulating their activity and leading to the desired biological effects. The ester group may also undergo hydrolysis, releasing the active hydroxy(diphenyl)methyl moiety.
Comparaison Avec Des Composés Similaires
- Ethyl 2-methylbutanoate
- Ethyl 2-phenylbutanoate
- Ethyl 2-hydroxybutanoate
Comparison: Ethyl 2-[hydroxy(diphenyl)methyl]butanoate is unique due to the presence of the hydroxy(diphenyl)methyl group, which imparts distinct chemical and biological properties. Compared to ethyl 2-methylbutanoate and ethyl 2-phenylbutanoate, it has enhanced potential for hydrogen bonding and hydrophobic interactions, making it more versatile in chemical synthesis and biological applications. The hydroxy group also allows for further functionalization, expanding its utility in various fields.
Propriétés
Numéro CAS |
7142-75-8 |
|---|---|
Formule moléculaire |
C19H22O3 |
Poids moléculaire |
298.4 g/mol |
Nom IUPAC |
ethyl 2-[hydroxy(diphenyl)methyl]butanoate |
InChI |
InChI=1S/C19H22O3/c1-3-17(18(20)22-4-2)19(21,15-11-7-5-8-12-15)16-13-9-6-10-14-16/h5-14,17,21H,3-4H2,1-2H3 |
Clé InChI |
FRDBLWGQNYXCOQ-UHFFFAOYSA-N |
SMILES canonique |
CCC(C(=O)OCC)C(C1=CC=CC=C1)(C2=CC=CC=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


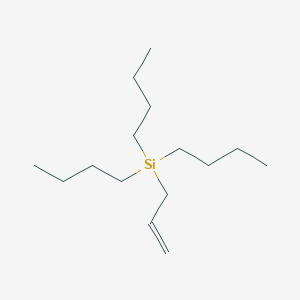
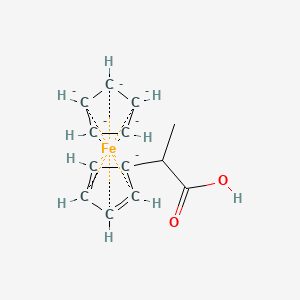
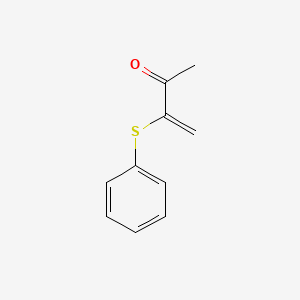



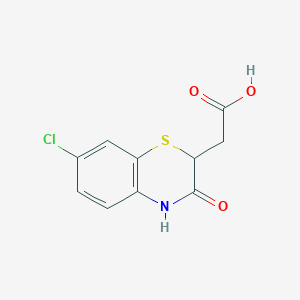
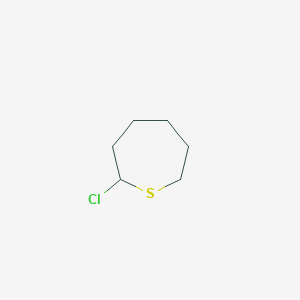

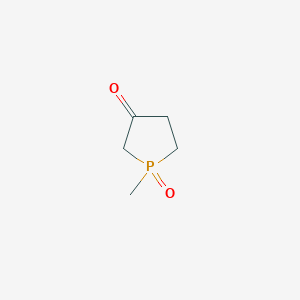

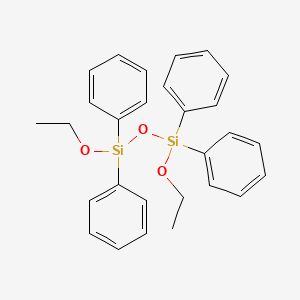

![2,2-Dimethyl-1-azaspiro[5.5]undecan-4-one](/img/structure/B14713425.png)
